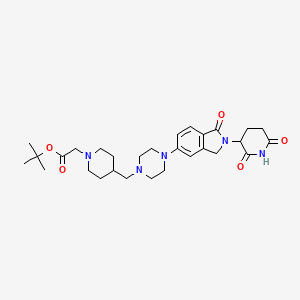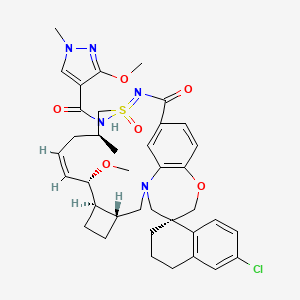![molecular formula C31H35F3N2O5S B12369955 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)
3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate” is a complex organic molecule It features multiple functional groups, including a sulfanyl group, a hydroxybenzoyl group, and a trimethylazanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the 3,4-Dimethylphenylsulfanyl group: This could be achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.
Attachment of the Hydroxybenzoyl group: This step might involve a Friedel-Crafts acylation reaction.
Formation of the Isoindoline structure: This could be synthesized through a cyclization reaction.
Attachment of the Propyl-trimethylazanium group: This might involve a quaternization reaction where a tertiary amine reacts with a suitable alkylating agent.
Formation of the Trifluoroacetate salt: This could be achieved by reacting the final product with trifluoroacetic acid.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxybenzoyl group could undergo oxidation to form a quinone structure.
Reduction: The sulfanyl group could be reduced to a thiol.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
This compound could have applications in several fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example:
In biological systems: The compound might interact with specific enzymes or receptors, modulating their activity.
In chemical reactions: The functional groups could participate in various chemical transformations, acting as nucleophiles, electrophiles, or catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium chloride
- 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium bromide
Uniqueness
The presence of the trifluoroacetate group might confer unique properties such as increased stability or altered reactivity compared to similar compounds with different counterions.
Eigenschaften
Molekularformel |
C31H35F3N2O5S |
|---|---|
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
3-[[2-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C29H34N2O3S.C2HF3O2/c1-20-7-11-26(15-21(20)2)35-28-17-22(9-12-27(28)32)29(33)30-18-23-8-10-25(16-24(23)19-30)34-14-6-13-31(3,4)5;3-2(4,5)1(6)7/h7-12,15-17H,6,13-14,18-19H2,1-5H3;(H,6,7) |
InChI-Schlüssel |
KYFFMKAIWPLJQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SC2=C(C=CC(=C2)C(=O)N3CC4=C(C3)C=C(C=C4)OCCC[N+](C)(C)C)O)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)




![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
